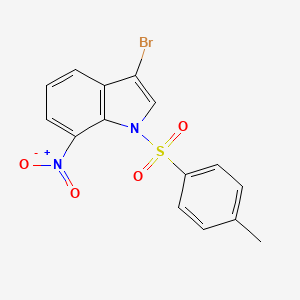

3-Bromo-7-nitro-1-tosyl-1H-indole

Vue d'ensemble

Description

“3-Bromo-7-nitro-1-tosyl-1H-indole” is a chemical compound with the molecular formula C15H11BrN2O4S . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, is a topic of interest in the field of organic chemistry . Indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of “3-Bromo-7-nitro-1-tosyl-1H-indole” can be analyzed based on its molecular formula, C15H11BrN2O4S . The compound includes a bromine atom (Br), a nitro group (NO2), and a tosyl group (CH3C6H4SO2-) attached to an indole ring .Chemical Reactions Analysis

Indole and its derivatives, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, are important structural motifs in organic chemistry . 3-Nitroindole, an important intermediate, has been widely used for the synthesis of organic molecules with biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-7-nitro-1-tosyl-1H-indole” can be inferred from its molecular structure . For instance, its molecular weight is 241.04 g/mol .Applications De Recherche Scientifique

Synthesis and Reactions

- The preparation and reactions of N-tosyl derivative indoles, including the conversion of the N-tosylnitropropenyl derivative into α-methyl-1-tosyltryptamine and its use in various reactions like the Mannich and Cope-Knoevenagel reactions, showcase the versatility of these compounds in synthetic chemistry (Evans, 1973).

Catalysis and Asymmetric Synthesis

- The use of (Z)-1-bromo-1-nitrostyrenes, including bromo derivatives of indoles, in asymmetric Friedel–Crafts alkylation, catalyzed by bis-cyclometalated iridium complexes, demonstrates the role of such compounds in the creation of chiral indole building blocks (Huang et al., 2016).

Synthetic Methodologies

- A variety of indole derivatives, including 7-bromo, 7-nitro, and other substituted derivatives, have been synthesized from anilines and 3-chlorocyclopentene, demonstrating the scope of these compounds in advanced organic synthesis (Skladchikov et al., 2014).

Conjugate Addition Reactions

- The catalyst-free conjugate addition of indoles to dihydronitronaphthalenes in water, particularly the bromo derivatives, and their use in Suzuki coupling reactions to synthesize tetrahydro-β-carbolines, highlights their role in facilitating complex organic reactions (Malhotra et al., 2013).

Diels-Alder Reactions

- The behavior of various tosylated indoles, including 1-tosyl-3-nitroindole, in Diels-Alder reactions under various conditions, reflects their utility as dienophiles in synthetic chemistry (Biolatto et al., 2001).

Selective Synthesis Techniques

- The selective synthesis of 2-substituted C5-, C6-, and C7-nitro- or amino-indoles from 2-halonitroanilines, including the novel synthesis of 7-amino-5-nitroindoles, showcases the selective and controlled synthesis capabilities of these compounds (Sanz et al., 2009).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-7-nitro-1-tosyl-1H-indole” is not available in the retrieved sources, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Propriétés

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZCZAKXSPRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-nitro-1-tosyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)

![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)